

Application Notes and Protocols: Methyl Cyclohexanecarboxylate in Flavor Chemistry

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Compound of Interest

Compound Name: Methyl cyclohexanecarboxylate

Cat. No.: B114256

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These application notes provide a comprehensive overview of the use of **methyl cyclohexanecarboxylate** in flavor chemistry, including its sensory profile, analytical methods for its characterization, and protocols for its evaluation.

Introduction to Methyl Cyclohexanecarboxylate in Flavor Chemistry

Methyl cyclohexanecarboxylate (CAS No. 4630-82-4) is a methyl ester recognized for its contribution to the flavor profiles of various food products.[1][2] It is formally synthesized by the condensation of the carboxyl group of cyclohexanecarboxylic acid with methanol.[1] This compound is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the number 3568, and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with the number 962.[1]

With its characteristic fruity and estery notes, **methyl cyclohexanecarboxylate** is a versatile ingredient in the flavor industry.[3] It has been reported to be a component of Bourbon vanilla, virgin olive oil, and green olives. Its flavor profile is generally described as having berry, estery, and fruity characteristics.[3]

Data Presentation

Organoleptic Profile

The sensory characteristics of **methyl cyclohexanecarboxylate** are multifaceted, with descriptions ranging from fruity and sweet to cooling and floral. The perceived flavor and aroma can be influenced by the concentration of the compound and the matrix in which it is evaluated.

Attribute	Description	Concentration/Medium
Odor	Fruity, berry, estery, pineapple, milky[4]	10.00% in dipropylene glycol
Sweet, cooling, minty, fruity[4]	Not specified	Not specified
Cheese-like[1]	Not specified	
Taste	Cooling, fruity, ethereal, banana, musty, creamy, tropical, floral[4]	
Cooling, sweet, fruity, floral[4]	20.00 ppm	

Physical and Chemical Properties

A summary of the key physical and chemical properties of **methyl cyclohexanecarboxylate** is provided below. These properties are essential for its handling, application, and analysis in flavor chemistry.

Property	Value
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol
Appearance	Clear, colorless liquid[1]
Boiling Point	183.0 °C at 760.00 mm Hg[1]
Density	0.990-0.999 g/mL at 25 °C[1]
Refractive Index	1.439-1.447 at 20 °C[1]
Solubility	Insoluble in water; miscible in fat and ethanol[1]
Flash Point	60 °C (140 °F) - closed cup

Experimental Protocols

The following are detailed protocols for the sensory and instrumental analysis of **methyl cyclohexanecarboxylate**. These protocols are representative examples and may require optimization for specific applications.

Sensory Evaluation: Flavor Profile Analysis

This protocol outlines a method for the descriptive sensory analysis of **methyl cyclohexanecarboxylate** to quantify its flavor attributes.

Objective: To determine the intensity of the key flavor attributes of **methyl cyclohexanecarboxylate**.

Materials:

- **Methyl cyclohexanecarboxylate** (high purity, food grade)
- Deionized, odor-free water
- Glass beakers and graduated cylinders
- Coded, lidded glass sample cups
- Sensory evaluation software or ballots

Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity, ability to discriminate between different flavor notes, and verbal fluency.
- Train the panelists on the key flavor attributes of **methyl cyclohexanecarboxylate** (e.g., fruity, berry, estery, sweet, cooling, floral).
- Provide panelists with reference standards for each attribute to anchor their intensity ratings on a standardized scale.
- Conduct practice sessions to ensure panelist consistency and reproducibility.

Sample Preparation:

- Prepare a stock solution of **methyl cyclohexanecarboxylate** in a suitable solvent (e.g., ethanol) if necessary, due to its low water solubility.
- Prepare a series of aqueous solutions of **methyl cyclohexanecarboxylate** at varying concentrations (e.g., 5, 10, and 20 ppm).
- Present 30 mL of each sample in coded, lidded glass cups at room temperature.
- Include a blank sample of deionized water as a control.

Evaluation Procedure:

- Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and temperature, in individual booths.
- Instruct panelists to evaluate the samples in a randomized order.
- Panelists should cleanse their palate with deionized water between samples.
- For each sample, panelists will rate the intensity of the predetermined flavor attributes on a 15-point unstructured line scale, anchored from "none" to "very strong."
- Collect the data using sensory evaluation software or paper ballots.

Data Analysis:

- Analyze the intensity ratings for each attribute using Analysis of Variance (ANOVA) to determine significant differences between sample concentrations.
- Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ significantly.
- Generate a spider web plot to visualize the flavor profile of **methyl cyclohexanecarboxylate** at different concentrations.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the odor-active components of a sample containing **methyl cyclohexanecarboxylate**.

Objective: To separate and identify the aroma compounds in a sample and determine which are sensorially relevant.

Instrumentation and Materials:

- Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.
- Mass spectrometer (MS) for compound identification.
- Capillary GC column suitable for flavor analysis (e.g., DB-Wax or HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Helium carrier gas (high purity).
- Sample containing **methyl cyclohexanecarboxylate**.
- Microsyringe for sample injection.

GC-MS/O Conditions:

- Injector:
 - Temperature: 250 °C
 - Mode: Splitless (1 μ L injection volume)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 5 °C/min to 230 °C.

- Hold: 5 minutes at 230 °C.
- Carrier Gas:
 - Helium at a constant flow rate of 1.2 mL/min.
- Column Effluent Split:
 - Split the effluent from the GC column between the MS detector, FID, and the olfactometry port (e.g., a 1:1:1 split).
- MS Detector:
 - Transfer line temperature: 280 °C
 - Ion source temperature: 230 °C
 - Mass range: m/z 35-350
- Olfactometry Port:
 - Transfer line temperature: 250 °C
 - Humidified air flow to prevent nasal dehydration.

Procedure:

- Trained sensory assessors (sniffers) will be seated at the olfactometry port.
- Inject the sample into the GC.
- The sniffers will continuously monitor the effluent from the olfactometry port and record the retention time, duration, and a description of any detected odor.
- Simultaneously, the FID and MS will record the chemical data.

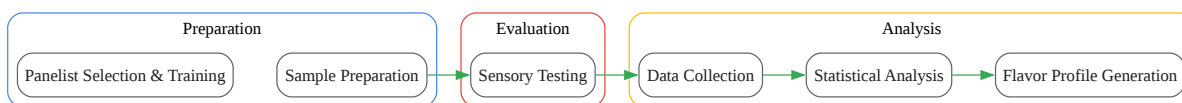
Data Analysis:

- Correlate the retention times of the detected odors with the retention times of the peaks from the FID and MS.
- Identify the compounds responsible for the odors by interpreting the mass spectra and comparing them to a spectral library.
- Create an aromagram, a graphical representation of the odor events as a function of retention time, to visualize the odor-active regions of the chromatogram.

Visualizations

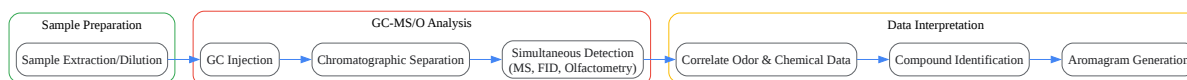
Experimental Workflows

The following diagrams illustrate the workflows for the sensory and instrumental analysis of **methyl cyclohexanecarboxylate**.



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Caption: Workflow for Flavor Profile Analysis.



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Caption: Workflow for GC-O Analysis.

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